2-{4-[3-(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]PHENYL}ACETIC ACID
Description
2-{4-[3-(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]PHENYL}ACETIC ACID is a synthetic organic compound that features a complex structure with multiple functional groups
Properties
IUPAC Name |
2-[4-[3-(4-bromo-2,5-dimethylpyrazol-3-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN5O2S/c1-8-12(16)13(20(2)19-8)14-17-18-15(24)21(14)10-5-3-9(4-6-10)7-11(22)23/h3-6H,7H2,1-2H3,(H,18,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCKIDJBGPZBKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Br)C2=NNC(=S)N2C3=CC=C(C=C3)CC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]PHENYL}ACETIC ACID typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and triazole intermediates, followed by their coupling with a phenylacetic acid derivative. Common reagents used in these reactions include brominating agents, sulfur sources, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{4-[3-(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]PHENYL}ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, 2-{4-[3-(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]PHENYL}ACETIC ACID can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound may have potential as a pharmaceutical agent. Its structure suggests that it could interact with various biological targets, making it a candidate for drug development. Research may focus on its efficacy, safety, and mechanism of action in treating specific diseases.
Industry
In industry, the compound could be used in the development of new materials with specific properties. For example, its ability to undergo various chemical reactions makes it a versatile component in the synthesis of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-{4-[3-(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]PHENYL}ACETIC ACID would depend on its specific application. In a pharmaceutical context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-{4-[3-(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]PHENYL}ACETIC ACID include other pyrazole and triazole derivatives. These compounds often share similar chemical properties and reactivity patterns.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which may confer unique reactivity and potential applications. Its bromine and sulfur atoms, along with the pyrazole and triazole rings, provide a rich platform for chemical modifications and biological interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
